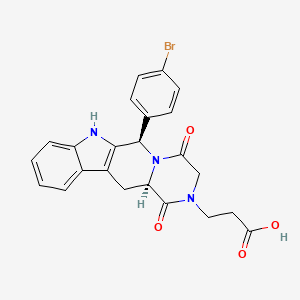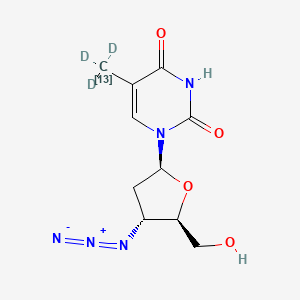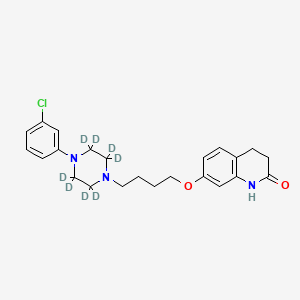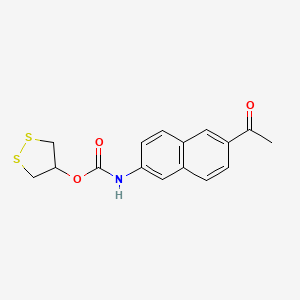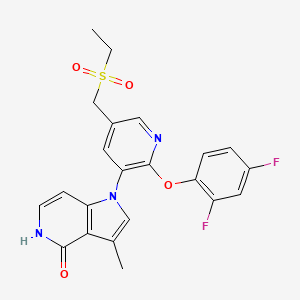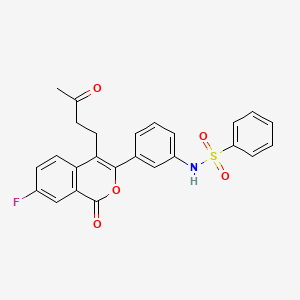
Pde4-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde4-IN-6 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are a family of enzymes that specifically promote the hydrolysis and degradation of cyclic adenosine monophosphate. The inhibition of phosphodiesterase 4 enzymes has been widely investigated as a possible alternative strategy for the treatment of a variety of respiratory diseases, including chronic obstructive pulmonary disease and asthma, as well as psoriasis and other autoimmune disorders .
Vorbereitungsmethoden
The synthesis of phosphodiesterase 4 inhibitors, including Pde4-IN-6, involves several steps. The synthetic routes and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for phosphodiesterase 4 inhibitors often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Pde4-IN-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pde4-IN-6 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of phosphodiesterase 4 enzymes and their role in various physiological processes. In biology, this compound is used to investigate the effects of phosphodiesterase 4 inhibition on cellular signaling pathways and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of respiratory diseases, autoimmune disorders, and other inflammatory conditions. In industry, this compound is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
The mechanism of action of Pde4-IN-6 involves the inhibition of phosphodiesterase 4 enzymes, leading to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A and the subsequent regulation of various genes and proteins involved in inflammation and other cellular processes. The molecular targets and pathways involved in the mechanism of action of this compound include the cyclic adenosine monophosphate response element-binding protein and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Pde4-IN-6 is similar to other phosphodiesterase 4 inhibitors, such as roflumilast, apremilast, and crisaborole. this compound has unique structural features that contribute to its high selectivity and potency as a phosphodiesterase 4 inhibitor. The comparison with other similar compounds highlights the uniqueness of this compound in terms of its binding properties, inhibitory efficacy, and potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C25H20FNO5S |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
N-[3-[7-fluoro-1-oxo-4-(3-oxobutyl)isochromen-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H20FNO5S/c1-16(28)10-12-22-21-13-11-18(26)15-23(21)25(29)32-24(22)17-6-5-7-19(14-17)27-33(30,31)20-8-3-2-4-9-20/h2-9,11,13-15,27H,10,12H2,1H3 |
InChI-Schlüssel |
QOQQISZJYVVAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=C(OC(=O)C2=C1C=CC(=C2)F)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


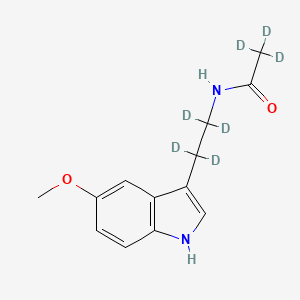
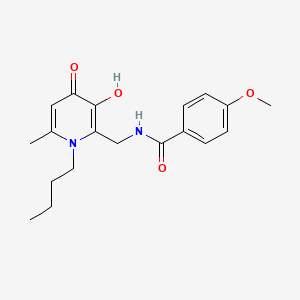
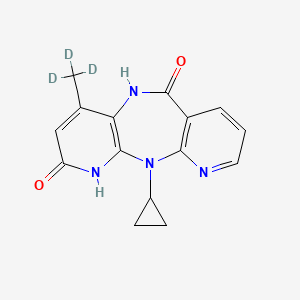
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
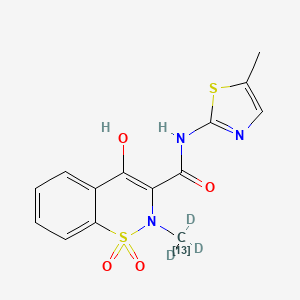
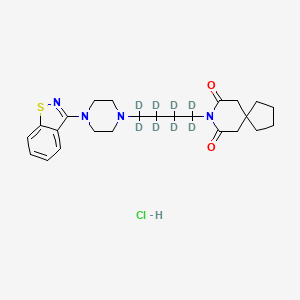
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
